4-Benzyl-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCITNVIXXYRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279074 | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-04-3 | |
| Record name | NSC11186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Benzyl 2 Methylphenol
Direct Synthesis Approaches
The direct synthesis of 4-Benzyl-2-methylphenol and its analogs is predominantly achieved through several key reaction types, including Friedel-Crafts alkylation, Mannich-type reactions, and condensation reactions to form Schiff bases.
Friedel-Crafts Alkylation Reactions
Friedel-Crafts alkylation is a fundamental method for the formation of carbon-carbon bonds on aromatic rings and is a principal route for the benzylation of phenols. banglajol.inforsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide or alcohol with an aromatic compound in the presence of a Lewis acid catalyst. rsc.orgresearchgate.net
The benzylation of cresols, including o-cresol (B1677501), is a common application of the Friedel-Crafts reaction to produce benzylated phenol (B47542) derivatives. banglajol.inforesearchgate.net The primary substrates for the synthesis of this compound are o-cresol and a suitable benzylating agent. Commonly used benzylating agents include benzyl (B1604629) chloride and benzyl alcohol. banglajol.inforesearchgate.netprepchem.com The choice of benzylating agent can influence the reaction conditions and the catalyst system employed. For instance, the use of benzyl alcohol is considered a more environmentally benign approach as it generates water as the only stoichiometric byproduct. beilstein-journals.org
The reaction can also be performed with substituted benzylating agents to produce a variety of derivatives. For example, the reaction of p-cresol (B1678582) with styrene (B11656), catalyzed by Fe-Al-MCM-41, yields 4-methyl-2-(α-methylbenzyl)phenol. lew.ro
To overcome issues associated with traditional homogeneous Lewis acid catalysts, such as catalyst recovery and waste generation, heterogeneous catalysts have been developed. Mesoporous molecular sieves like Al-MCM-41 and its metal-substituted variants have shown significant promise in Friedel-Crafts alkylation reactions. iitm.ac.iniacademic.infoconicet.gov.ar
Fe-Al-MCM-41, a multiple metal molecular sieve catalyst, has been successfully employed for the synthesis of 4-methyl-2-(α-methylbenzyl)phenol from p-cresol and styrene. lew.ro This catalyst is prepared via a hydrothermal synthesis method followed by ion substitution. lew.ro The incorporation of iron into the Al-MCM-41 framework increases the number of active sites for alkylation. lew.rografiati.com These solid acid catalysts offer advantages such as reusability and improved selectivity. iitm.ac.ingrafiati.com The acidic properties of the catalyst, specifically the strength of the acid sites, play a crucial role in determining the product distribution, with weaker acid sites favoring O-alkylation and stronger acid sites promoting C-alkylation. iacademic.info
The yield and selectivity of the Friedel-Crafts benzylation of cresols are highly dependent on the reaction conditions. Key parameters that are often optimized include reaction time, temperature, and catalyst loading. banglajol.infolew.ro
In the synthesis of 4-methyl-2-(α-methylbenzyl)phenol using an Fe-Al-MCM-41 catalyst, the reaction conditions were investigated to maximize the product yield. lew.ro It was found that the conversion of styrene reached approximately 81.2%, with a target product yield of 74.6% and a selectivity of 95.7%. lew.ro Similarly, a study on the benzylation of o-cresol with benzyl alcohol using sulfuric acid as a catalyst employed a statistical experimental design to optimize the yield. banglajol.info This study identified temperature, the molar ratio of o-cresol to benzyl alcohol, and the amount of catalyst as significant variables affecting the product yield. banglajol.info
Interactive Table: Optimization of Friedel-Crafts Alkylation of Cresols
| Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Cresol:Alkylating Agent) | Catalyst Loading | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Cresol, Styrene | Fe-Al-MCM-41 | Optimized | Optimized | Optimized | Optimized | 74.6 | lew.ro |
| o-Cresol, Benzyl Alcohol | H₂SO₄ | Optimized | Optimized | Optimized | Optimized | Not specified | banglajol.info |
Mannich-Type Reactions and Related Aminomethylation Pathways
Mannich-type reactions provide an alternative route to functionalized phenols, which can be precursors to or analogs of this compound. The classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. researchgate.netfrontiersin.org
The aminomethylation of phenols, such as o-cresol, can be achieved with various amines and formaldehyde or other methylene (B1212753) sources. researchgate.netfrontiersin.org For instance, the reaction of o-cresol with diethylamine (B46881) and formaldehyde yields aminomethylated phenol derivatives. researchgate.net More recently, methods using dichloromethane (B109758) as a methylene source have been developed for the aminomethylation of aromatic compounds. frontiersin.org These reactions can be catalyzed by copper(II) complexes or proceed under metal-free conditions. researchgate.net The resulting Mannich bases can potentially be converted to the corresponding methylated compounds through hydrogenolysis. google.comjustia.com
The synthesis of diastereomeric Mannich bases has been accomplished through the reaction of a cyclic aminal with p-cresol. mdpi.com The optimization of these reactions often involves studying the effects of temperature, solvent polarity, and reaction time to favor the desired product. mdpi.com
Condensation Reactions for Analogous Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone. tandfonline.comtandfonline.comresearchgate.netnih.gov While not a direct synthesis of this compound itself, this reaction is relevant for the preparation of its derivatives, particularly those where the phenolic hydroxyl group is modified or where the benzyl group is introduced onto a pre-formed Schiff base structure.
For example, a UV absorber, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, was synthesized in a two-step process. researchgate.net The first step involved the condensation of 4-aminophenol (B1666318) and salicylaldehyde (B1680747) to form a Schiff base, which was then benzylated in the second step using benzyl bromide. researchgate.net The synthesis of Schiff bases can often be carried out under environmentally friendly conditions, such as in an aqueous medium, which can lead to high yields and simplified purification. tandfonline.comtandfonline.com These reactions typically proceed via nucleophilic attack of the amine on the carbonyl group, followed by the elimination of a water molecule. jst.go.jp
Interactive Table: Synthesis of Schiff Base Derivatives
| Amine | Aldehyde/Ketone | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Aminophenol | Salicylaldehyde | Not specified | Microwave, 60°C, 8 min | α-(4-hydroxyphenylimino)-o-cresol | 82.91 | researchgate.net |
| 1,2-Diaminobenzene | Various aromatic aldehydes | Water | Stirring | Various Schiff bases | High | tandfonline.comtandfonline.com |
Advanced Synthetic Strategies and Green Chemistry Principles
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cyf-kr.edu.plunivpancasila.ac.id This technique has been successfully applied to various transformations involving phenols and related compounds.
For the synthesis of ethers from phenols, microwave irradiation in a solvent-free phase-transfer catalysis (PTC) system has proven to be a rapid method. cyf-kr.edu.pl For example, the reaction of various phenols with alkyl halides in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) and a solid base like potassium carbonate can be completed in seconds to minutes under microwave irradiation. cyf-kr.edu.pl This method avoids the use of high-boiling polar solvents, which are often required in traditional MORE (Microwave-Organic Reaction Enhancement) techniques. cyf-kr.edu.pl
Microwave heating has also been utilized for the benzylation of phenols. nih.gov Iron-catalyzed cascade benzylation-cyclization of phenols using benzylating agents like benzyl acetates or bromides proceeds efficiently under microwave irradiation to afford xanthene derivatives. nih.gov Furthermore, the direct C-benzoylation of phenols with benzoic acid, a less reactive acylating agent than benzoyl chloride, can be achieved under microwave conditions, offering a more environmentally benign pathway to ortho-hydroxyaryl ketones. researchgate.net The application of microwave-assisted synthesis has also been demonstrated for the preparation of more complex heterocyclic structures derived from phenols. scienceandtechnology.com.vn
Table 2: Examples of Microwave-Assisted Reactions of Phenols
| Reaction Type | Phenol Substrate | Reagent(s) | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| O-alkylation | m-Cresol (B1676322) | Benzyl chloride | TBAB, K₂CO₃/KOH, MW | Benzyl m-cresyl ether | 50 s | 92 | cyf-kr.edu.pl |
| O-alkylation | p-Aminophenol | Benzyl chloride | TBAB, K₂CO₃/KOH, MW | 4-(Benzyloxy)aniline | 40 s | 89 | cyf-kr.edu.pl |
| Benzylation-Cyclization | Phenols | Benzyl acetates/bromides | FeCl₃, MW | 9-Substituted xanthenes | Not specified | Good to high | nih.gov |
| C-benzoylation | Phenols/Naphthols | Benzoic acid | Metal triflates, MW | ortho-Hydroxyaryl ketones | Not specified | Moderate to excellent | researchgate.net |
| Condensation | 2-Amino-4-methylphenol | Aromatic aldehydes | I₂, solvent-free, MW | 2,5-Disubstituted benzoxazoles | 10 min | 67-90 | scienceandtechnology.com.vn |
Metal-Free Photocatalytic Annulation Reactions
Visible-light photocatalysis has gained significant traction as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by utilizing light as a renewable energy source. beilstein-journals.org In the context of phenol chemistry, metal-free photocatalytic methods offer pathways to complex molecules under mild reaction conditions, avoiding the use of potentially toxic and expensive transition metals. nih.govnsf.gov
Photocatalytic oxidative coupling of phenols represents a key transformation. nih.govnsf.gov These reactions can proceed via a radical-neutral coupling mechanism where a photoredox catalyst initiates the single-electron oxidation of a phenol to a phenoxyl radical. nih.gov This radical intermediate can then be attacked by a neutral nucleophilic phenol partner to form a new C-C or C-O bond. nih.govnsf.gov High-throughput experimentation has been instrumental in identifying optimal photocatalysts, oxidants, and solvents for such transformations. nih.gov
While direct examples of photocatalytic annulation on this compound are not prevalent, the principles have been demonstrated in related systems. For instance, photocatalytic oxidative [3+2] cycloadditions of phenols have been used to synthesize dihydrobenzofurans. nih.gov Furthermore, photocatalytic intramolecular C-H amidation of phenols has been achieved through the rearrangement of N-phenoxybenzamide derivatives, providing ortho-amide phenol compounds with high atom economy. acs.org These methodologies showcase the potential for developing novel, metal-free photocatalytic annulation strategies for substituted phenols like this compound. The chemoselectivity of these reactions can often be switched by tuning the photocatalyst and additives. frontiersin.org
Continuous Flow Reactor Optimization for Industrial Scale Synthesis
Continuous flow chemistry is a modern manufacturing paradigm that offers significant advantages over traditional batch processing, particularly for industrial-scale synthesis. polimi.it These benefits include superior heat and mass transfer, enhanced safety, and the potential for process automation and optimization. polimi.itnih.gov The application of flow chemistry to reactions involving phenols and their derivatives holds promise for improving efficiency and scalability.
The alkylation of phenols, a key step in the synthesis of compounds like this compound, has been demonstrated in continuous flow systems. vapourtec.comakjournals.com For example, the alkylation of phenols using a packed-bed reactor with a heterogeneous base like potassium carbonate allows for a streamlined process where the product can be isolated simply by removing the solvent. vapourtec.comakjournals.com While higher temperatures and longer residence times may be required for less reactive phenols compared to thiols, the precise control over these parameters in a flow reactor allows for optimization to improve yields. akjournals.com
Flow reactors can be designed in various configurations, including packed-bed reactors, microreactors, and stirred multiphase reactors, to suit the specific needs of a reaction. vapourtec.commdpi.com For instance, a continuous flow stirred multiphase reactor has been developed for liquid-liquid-liquid phase transfer catalysis, enabling efficient synthesis and continuous reuse of the catalyst phase. mdpi.com Furthermore, the integration of optimization algorithms with automated flow reactors allows for the rapid identification of optimal reaction conditions (e.g., temperature, flow rate, reagent stoichiometry) to maximize product yield and minimize impurities. nih.gov This approach is particularly valuable for scaling up the synthesis of fine chemicals like this compound, ensuring consistent quality and process efficiency. nih.govmdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For 2-benzyl-4-methylphenol (B1633010), the ¹H NMR spectrum confirms the presence and arrangement of the methyl, methylene (B1212753), phenolic, and aromatic protons.
Research findings have identified the specific chemical shifts (δ) for each proton group in a deuterated chloroform (B151607) (CDCl₃) solvent. researchgate.net The phenolic proton (-OH) appears as a singlet at approximately 4.90 ppm. researchgate.net The two protons of the benzylic methylene (-CH₂) bridge also present as a singlet at 3.97 ppm. researchgate.net The methyl group (-CH₃) attached to the phenol (B47542) ring is observed as a singlet at 2.24 ppm. researchgate.net The protons on the two aromatic rings show complex multiplets between 6.92 and 7.34 ppm. researchgate.net Another study reported slightly different, broader ranges, with the methyl protons at 2.00 ppm, the methylene protons between 3.60-3.90 ppm, the hydroxyl proton at 5.25 ppm, and the eight aromatic protons in the range of 6.50-7.20 ppm. scispace.com
The detailed assignment of these signals provides unambiguous confirmation of the 2-benzyl-4-methylphenol structure.
Table 1: ¹H NMR Spectroscopic Data for 2-Benzyl-4-methylphenol in CDCl₃ researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 7.34 – 7.30 | Multiplet | 2H | Protons on benzyl (B1604629) ring |
| Aromatic | 7.27 – 7.22 | Multiplet | 3H | Protons on benzyl ring |
| Aromatic | 6.98 – 6.92 | Multiplet | 3H | Protons on phenol ring |
| Phenolic | 4.90 | Singlet | 1H | -OH |
| Methylene | 3.97 | Singlet | 2H | -CH₂- |
Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift indicates its bonding environment (e.g., aliphatic, aromatic, attached to an electronegative atom).
For 2-benzyl-4-methylphenol, a total of 12 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 12 unique carbon environments in the molecule (note that the benzyl ring has planes of symmetry reducing the number of unique carbon signals). The spectrum can be interpreted by dividing the signals into characteristic regions:
Aliphatic Region: A signal corresponding to the methyl carbon (-CH₃) would appear upfield, typically in the 20-30 ppm range. The benzylic methylene carbon (-CH₂) signal is expected to appear further downfield, around 35-45 ppm, as observed in structurally similar compounds. scispace.com
Aromatic Region: The remaining signals, typically between 115 and 155 ppm, correspond to the carbon atoms of the two aromatic rings. The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most downfield of the phenolic ring carbons, often appearing around 150-155 ppm. The other substituted and unsubstituted carbons of both rings will resonate within this range. While specific data for this compound is not readily available in literature snippets, analysis of related compounds confirms these general assignments. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational energies of molecular bonds. These energies are unique to specific functional groups, providing a molecular "fingerprint."
FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum for 2-benzyl-4-methylphenol shows characteristic absorption bands that confirm its key structural features. researchgate.net A prominent, broad absorption band around 3510 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Absorptions for C-H bonds are observed in two regions: aromatic C-H stretching appears around 3020 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is found around 2900 cm⁻¹. researchgate.net The presence of aromatic rings is further confirmed by C=C stretching vibrations within the ring, which appear near 1595 cm⁻¹. researchgate.net Furthermore, characteristic out-of-plane bending bands at 880 cm⁻¹ and 810 cm⁻¹ confirm the 1,2,4-trisubstituted pattern of the phenol ring. researchgate.netlibretexts.org
Table 2: FT-IR Spectroscopic Data for 2-Benzyl-4-methylphenol researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3510 | O-H Stretch | Phenolic -OH |
| 3020 | C-H Stretch | Aromatic C-H |
| 2900 | C-H Stretch | Aliphatic C-H (methyl, methylene) |
| 1595 | C=C Stretch | Aromatic Ring |
Raman spectroscopy serves as a valuable complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of aromatic compounds. optica.orgnih.gov While specific experimental Raman data for 2-benzyl-4-methylphenol is not detailed in the surveyed literature, its application to related substituted phenols is well-documented. optica.orgkuleuven.be A Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and C-C stretching vibrations of the benzene (B151609) rings, providing confirmatory evidence of the core structure. optica.org It could also be used to study substituent-induced frequency shifts and changes in bond polarizability, offering deeper insight into the molecule's electronic structure. optica.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. For aromatic compounds like 2-benzyl-4-methylphenol, the absorption of UV light provides information about the extent of conjugation. Studies have shown that in a methanol (B129727) solvent, 2-benzyl-4-methylphenol exhibits a maximum absorption (λ_max) at 291.0 nm. researchgate.net This absorption is attributed to the π → π* transitions within the electrons of the phenolic and benzyl aromatic rings.
Analysis of Electronic Transitions and Conjugation Systems
The electronic structure of 4-Benzyl-2-methylphenol, which dictates its interaction with ultraviolet and visible light, is characterized by the presence of two key chromophores: a phenyl ring and a 2-methylphenol ring. Although the methylene (-CH₂) bridge separates these two aromatic systems and prevents direct π-conjugation between them, the molecule's UV-Vis absorption spectrum is governed by the electronic transitions within these individual rings. nih.govresearchgate.net
| Transition Type | Orbital Change | Associated Chromophore | Expected Relative Intensity |
|---|---|---|---|
| π → π | Pi Bonding to Pi Antibonding | Phenyl Ring, 2-Methylphenol Ring | High |
| n → π | Non-bonding to Pi Antibonding | Hydroxyl Group on Phenol Ring | Low |
Determination of Optical Energy Bands and Gaps
The optical energy gap (E_g) of a molecule is a critical parameter that corresponds to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This HOMO-LUMO gap determines the minimum energy required to excite an electron to a higher energy state and is fundamental to understanding a molecule's electronic behavior and reactivity. wikipedia.orgresearchgate.net For organic compounds, a smaller HOMO-LUMO gap often indicates higher reactivity and greater ease of electronic excitation. wikipedia.org
The optical band gap can be experimentally estimated from the onset of absorption in the UV-Vis spectrum. bohrium.comresearchgate.netchalcogen.ro Theoretical calculations using Density Functional Theory (DFT) are also widely employed to compute the HOMO and LUMO energy levels and thereby determine the energy gap. bohrium.comwindows.net For this compound, the energy gap is primarily influenced by the electronic properties of the substituted phenol ring. While direct experimental values for this specific isomer are not widely published, analysis of similar phenolic compounds and Schiff bases shows that increased conjugation or the presence of specific substituents can lower the energy gap. bohrium.comresearchgate.net The insulating methylene spacer means the gap is not significantly lowered by the presence of the second phenyl ring, as would be expected in a fully conjugated system.
| Compound | Optical Band Gap (E_g) | Electrochemical Energy Gap (E'_g) | Reference |
|---|---|---|---|
| 4-[(2-hydroxybenzylidene)amino]benzoic acid (Monomer) | 3.23 eV | 3.89 eV | researchgate.net |
| Oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid (Polymer) | 3.09 eV | 3.72 eV | researchgate.net |
| 4-hydroxyphenyl-2-ethylamino-phenol (Monomer) | 3.56 eV | 3.89 eV | researchgate.net |
| Poly(4-hydroxyphenyl-2-ethylamino-phenol) (Polymer) | 3.47 eV | 3.58 eV | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and presence in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. newtowncreek.info In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being ionized and detected by a mass spectrometer. thermofisher.cn The mass spectrometer fragments the molecule into a predictable pattern, known as a mass spectrum, which serves as a molecular fingerprint for identification by comparison to spectral libraries. nih.gov GC-MS has been successfully employed to identify isomers such as 2-(hydroxy-benzyl)-4-methyl-phenol in products derived from the disassembly of lignin (B12514952) model compounds. nih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Ion (M+) Peak [m/z] | 198 | nih.gov |
| Second Highest Peak [m/z] | 120 | nih.gov |
| Third Highest Peak [m/z] | 107 | (Typical for cresol (B1669610) fragment) |
| Base Peak [m/z] | 198 | nih.gov |
Data based on the isomer 2-Benzyl-4-methylphenol from the NIST Mass Spectrometry Data Center.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for assessing the purity of compounds like this compound. lcms.czmdpi.com It is particularly advantageous for molecules that may not be sufficiently volatile or thermally stable for GC-MS. The liquid chromatograph separates the target compound from non-volatile impurities, isomers, and degradation products. The mass spectrometer then provides highly selective and sensitive detection. shimadzu.com Peak purity can be rigorously assessed by verifying that the mass spectrum is consistent across the entire chromatographic peak, ensuring that no impurities are co-eluting. chromatographyonline.com The use of high-purity LC-MS grade solvents and mobile phase additives is crucial to prevent contamination and ensure low background noise for maximum sensitivity. lcms.cz
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass. scispace.com For this compound, HRMS can confirm the molecular formula C₁₄H₁₄O by matching the experimentally measured mass to the calculated theoretical mass. This capability is essential for confirming the identity of a newly synthesized compound or identifying an unknown analyte in a complex mixture. scispace.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O | chemsrc.com |
| Theoretical Exact Mass | 198.104465 Da | Calculated |
| Reported Exact Mass | 198.10400 Da | chemsrc.com |
Applications in Complex Mixture Analysis (e.g., Lignin Derivatives)
Mass spectrometry, particularly GC-MS, is a key technology for analyzing the complex mixtures produced from the depolymerization of biomass, such as lignin. nih.govresearchgate.net Lignin, a complex aromatic polymer, can be broken down through processes like pyrolysis or treatment in supercritical fluids to yield a variety of valuable phenolic chemicals. researchgate.netnih.gov Studies on the fragmentation of lignin model compounds, such as guaiacylglycerol-beta-guaiacyl ether, in the presence of p-cresol (B1678582) have shown the formation of various alkylated phenols. nih.gov In these analyses, GC-MS was used to identify products including isomers of benzyl-methyl-phenol, demonstrating the role of this compound as a potential value-added chemical derived from lignin valorization. nih.govresearchgate.net This application highlights the power of mass spectrometry to elucidate reaction pathways and identify target products in complex industrial and research processes. acs.org
Based on a thorough review of available scientific literature, there is currently no published single-crystal X-ray diffraction or Hirshfeld surface analysis data specifically for the compound this compound.
Therefore, it is not possible to provide the detailed research findings and data tables requested for the sections on . The specific experimental data required to accurately generate content for "Single Crystal X-ray Diffraction for Solid-State Molecular Structure" and "Hirshfeld Surface Analysis and Intermolecular Packing Interactions" for this particular compound is not present in the public domain.
To maintain scientific accuracy, information from related but structurally different compounds cannot be used as a substitute.
Computational and Theoretical Chemistry of 4 Benzyl 2 Methylphenol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. For 4-Benzyl-2-methylphenol, DFT calculations serve as the foundation for understanding its geometry, spectral characteristics, and electronic behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic density and derived properties.
The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. Due to the presence of flexible single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the phenol (B47542) ring and the C-O bond of the hydroxyl group, this compound can exist in various conformations.
Conformational analysis involves exploring the potential energy surface of the molecule by rotating these flexible bonds to identify stable conformers (energy minima) and transition states (saddle points). The relative energies of these conformers indicate their population at a given temperature. For this compound, the orientation of the benzyl group relative to the phenol ring and the orientation of the hydroxyl hydrogen are key determinants of conformational stability, which is influenced by steric hindrance and potential intramolecular interactions.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-O (phenol) | 1.365 |
| Bond Length (Å) | O-H (hydroxyl) | 0.962 |
| Bond Length (Å) | C-C (benzyl bridge) | 1.510 |
| Bond Angle (°) | C-O-H | 109.5 |
| Dihedral Angle (°) | C(ring)-C(ring)-C(benzyl)-C(benzyl ring) | -75.2 |
Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms in the molecule.
The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations in the theoretical model. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings and methyl group, and various ring breathing and deformation modes.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode |
|---|---|
| 3550 | O-H stretch |
| 3050-3100 | Aromatic C-H stretch |
| 2920-2980 | Methyl/Methylene (B1212753) C-H stretch |
| 1600, 1585, 1500, 1450 | Aromatic C=C stretch |
| 1250 | C-O stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearcher.life The calculations determine the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts for this compound can be compared with experimental NMR data to confirm the molecular structure and assist in the assignment of resonances. researcher.life Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can be further investigated with more advanced computational models.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (phenolic, attached to OH) | 152.0 |
| C (aromatic, benzyl-substituted) | 128.5 |
| C (methyl) | 20.5 |
| H (hydroxyl) | 5.1 |
| H (aromatic) | 6.8 - 7.3 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making it a likely site for hydrogen bonding and electrophilic attack. nih.gov The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, while the hydrogen atoms, particularly the hydroxyl hydrogen, would show positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Table 5: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | σ(C-C)ring | 5.2 |
| π(C=C)phenol ring | π(C=C)benzyl ring | 2.1 |
| π(C=C)benzyl ring | π*(C=C)phenol ring | 1.8 |
Thermodynamic Property Calculations (e.g., Gibbs Free Energy)
Computational chemistry provides powerful tools for determining the thermodynamic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. By calculating properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), scientists can predict the spontaneity and feasibility of reactions involving this compound under various conditions libretexts.orgyoutube.com.
Table 1: Calculated Thermodynamic Properties for a Phenolic System
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy (H) | -168.0 | kJ/mol |
| Gibbs Free Energy (G) | -48.0 | kJ/mol |
| Entropy (S) | -0.068 | kJ/(K·mol) |
| Zero-Point Vibrational Energy | 150.5 | Kcal/mol |
Note: This data is illustrative and based on typical values for similar phenolic compounds calculated at standard conditions (298.15 K and 1 atm).
Prediction and Characterization of Non-Linear Optical (NLO) Properties
Theoretical studies, particularly those using DFT, are instrumental in predicting and characterizing the Non-Linear Optical (NLO) properties of organic molecules like this compound. NLO materials are crucial for applications in photonics and optoelectronics researchgate.netphyschemres.org. The NLO response of a molecule is determined by its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
Computational analysis involves calculating key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) pnrjournal.com. A high value for the first hyperpolarizability indicates a strong NLO response jmcs.org.mx. For many organic compounds, theoretical calculations have shown that intramolecular charge transfer from an electron-donor to an electron-acceptor region is key to their NLO properties jmcs.org.mxresearcher.life. In this compound, the hydroxyl and methyl groups act as electron donors, influencing the electronic distribution and enhancing its potential NLO activity. Studies on similar benzyl and phenol derivatives have demonstrated that these molecules can possess significant NLO properties, often many times greater than standard materials like urea (B33335) researcher.lifebiointerfaceresearch.com.
Table 2: Calculated NLO Properties of a Benzyl-Phenol Derivative
| Parameter | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.8869 Debye |
| Mean Polarizability (α) | 44.6661 |
| Total First Hyperpolarizability (β_total) | 207.3537 |
Note: Values are calculated at the B3LYP/6-311++G(d,p) level of theory and are representative of similar aromatic systems pnrjournal.com.
Molecular Modeling and Simulation Approaches
Elucidation of Reaction Mechanisms
Molecular modeling is a cornerstone for elucidating the complex reaction mechanisms involved in the synthesis of this compound. A primary synthesis route is the Friedel-Crafts alkylation of p-cresol (B1678582) with benzyl alcohol or a benzyl halide. Computational methods can map the potential energy surface of the reaction, identifying intermediates, transition states, and activation energies.
For example, studies on the reaction of toluene (B28343) with hydroxyl radicals to form cresol (B1669610) isomers have used computational chemistry to determine the different reaction pathways and their energy profiles researchgate.net. These models show that the reaction can proceed through different mechanisms, such as hydrogen abstraction or OH addition, with the preferred pathway being the one with the lowest energy barrier researchgate.net. Similarly, for the benzylation of p-cresol, computational models can clarify whether the reaction proceeds via a direct electrophilic attack on the aromatic ring and determine the factors controlling ortho-regioselectivity, leading to the formation of this compound.
Catalytic Site Investigations and Reaction Pathway Analysis
The synthesis of this compound is often catalyzed, typically by acids. Computational modeling plays a vital role in understanding how these catalysts function at a molecular level. Simulations can be used to investigate the interaction between the catalyst and the reactants, identifying the active catalytic sites and analyzing the entire reaction pathway.
In the acid-catalyzed benzylation of p-cresol, perchloric acid is an effective catalyst semanticscholar.org. Computational analysis can model the protonation of benzyl alcohol by the acid, the formation of the benzyl carbocation as the key electrophilic intermediate, and its subsequent attack on the electron-rich p-cresol ring. Theoretical studies on other catalytic reactions, such as the Hashmi phenol synthesis catalyzed by gold nanotubes, demonstrate how the structure and charge of the catalyst influence its activity and can significantly lower the energy barriers of the reaction steps researchgate.net. This type of analysis provides a detailed picture of the catalytic cycle and helps in designing more efficient catalysts.
Mathematical Modeling for Reaction Yield Optimization
Mathematical modeling is employed to optimize the reaction yield of this compound by establishing a quantitative relationship between various reaction parameters and the final product yield. This approach combines experimental design with statistical analysis to create predictive models researchgate.netnih.gov.
For the benzylation of p-cresol, a mathematical model was developed using the Yates pattern experimental design to achieve a high yield of 2-benzyl-4-methylphenol (B1633010) semanticscholar.org. Key parameters influencing the reaction, such as the molar ratio of reactants (p-cresol to benzyl alcohol), catalyst concentration, reaction temperature, and reaction time, are systematically varied. The results are then fitted to a regression equation, which forms the mathematical model. This model allows for the prediction of the optimal conditions required to maximize the product yield without the need for extensive and costly trial-and-error experimentation researchgate.net.
Table 3: Example of Factorial Design for Reaction Optimization
| Parameter | Level 1 (-) | Level 2 (+) | Predicted Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 85 |
| Molar Ratio (Cresol:Benzyl Alcohol) | 1:1 | 2:1 | 92 |
| Reaction Time (hours) | 3 | 5 | 90 |
Note: This table illustrates how experimental design parameters are varied to build a mathematical model for yield optimization.
Studies on Tautomerism and Conformational Isomerism
Computational methods are also used to study the structural nuances of this compound, including tautomerism and conformational isomerism.
Tautomerism: Phenols can theoretically exist in equilibrium with their keto tautomers. However, for simple phenols like this compound, the aromatic phenol form is overwhelmingly more stable than the non-aromatic cyclohexadienone (keto) form. Computational studies on related systems confirm the high stability of the enol (phenol) form doi.org. While tautomerism is more significant in other substituted phenols, such as azo dyes where an azo-hydrazone equilibrium exists researchgate.net, it is not a major consideration for this compound under normal conditions.
Conformational Isomerism: this compound possesses conformational flexibility due to rotation around single bonds. The most significant is the rotation around the C-C bond connecting the benzyl group to the phenol ring. Different rotational angles (dihedral angles) result in different conformers with varying steric energies. Computational analysis, through methods like molecular dynamics (MD) simulations or potential energy surface scans, can identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them csus.edunih.gov. The lowest energy conformation typically minimizes steric hindrance between the benzyl group and the substituents on the phenol ring.
Table 4: Relative Energies of Conformers of this compound
| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| 0° | 5.2 | High Steric Strain |
| 60° | 1.5 | Staggered |
| 120° | 4.8 | Eclipsed |
| 180° | 0.0 | Most Stable (Anti) |
Note: This data is illustrative, representing a typical energy profile for rotation around a single bond connecting two aromatic rings.
Chemical Derivatives and Analogues of 4 Benzyl 2 Methylphenol: Synthesis and Applications
Design and Synthesis of Novel Derivatives
The structural framework of 4-benzyl-2-methylphenol serves as a versatile scaffold for the synthesis of a diverse array of novel derivatives. The presence of a reactive hydroxyl group and an aromatic ring system allows for various chemical modifications, leading to the generation of compounds with tailored properties. This section explores the synthetic methodologies for creating several classes of derivatives from this compound.
Benzyl (B1604629) Ethers and Alkylphenol Derivatives
The synthesis of benzyl ethers from phenolic compounds is a fundamental transformation in organic chemistry, often employed to protect the hydroxyl group or to introduce specific functionalities. A common and effective method for the preparation of benzyl ethers from this compound is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
A typical procedure involves treating this compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting sodium 4-benzyl-2-methylphenoxide is then reacted with benzyl bromide to yield the corresponding benzyl ether. organic-chemistry.org The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can be purified using column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |
| This compound | Benzyl bromide | Sodium hydride | DMF | 1-(Benzyloxy)-4-benzyl-2-methylbenzene | High |
This methodology can be extended to synthesize a variety of alkylphenol derivatives by using different alkyl halides in place of benzyl bromide. The choice of the alkylating agent allows for the introduction of various alkyl chains, thereby modifying the lipophilicity and steric properties of the parent molecule.
Schiff Base Analogues and Their Metal Coordination Complexes
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a significant class of organic compounds with a wide range of applications, including in coordination chemistry and catalysis. nih.govorganic-chemistry.org The synthesis of Schiff base analogues of this compound typically requires the introduction of a carbonyl group onto the phenolic ring, which can then be condensed with a primary amine.
One synthetic route involves the formylation of this compound to introduce an aldehyde group, most commonly at the ortho position to the hydroxyl group, yielding 5-benzyl-3-methyl-2-hydroxybenzaldehyde. This intermediate can then be reacted with a variety of primary amines in a condensation reaction, often catalyzed by a small amount of acid, to afford the desired Schiff base. nih.gov
The resulting Schiff base ligands, possessing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. rasayanjournal.co.inorientjchem.org The synthesis of metal coordination complexes can be achieved by reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). rasayanjournal.co.inorientjchem.org The reaction mixture is typically stirred at room temperature or refluxed to facilitate the formation of the complex.
| Schiff Base Ligand | Metal Salt | Solvent | Complex Type |
| Derived from 5-benzyl-3-methyl-2-hydroxybenzaldehyde | Copper(II) acetate | Ethanol | [Cu(L)₂] |
| Derived from 5-benzyl-3-methyl-2-hydroxybenzaldehyde | Nickel(II) chloride | Methanol | [Ni(L)₂] |
| Derived from 5-benzyl-3-methyl-2-hydroxybenzaldehyde | Cobalt(II) acetate | Ethanol | [Co(L)₂] |
| Derived from 5-benzyl-3-methyl-2-hydroxybenzaldehyde | Zinc(II) chloride | Methanol | [Zn(L)₂] |
Phenolic Mannich Intermediates and Pyrimidine (B1678525) Analogues
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, this compound), formaldehyde (B43269), and a primary or secondary amine. researchgate.net This reaction is a powerful tool for the aminomethylation of phenols, leading to the formation of phenolic Mannich bases. researchgate.net
In a typical synthesis, this compound is treated with formaldehyde and a secondary amine, such as dimethylamine (B145610) or piperidine, in a protic solvent like ethanol. The reaction is usually carried out at reflux temperature. The aminomethyl group is typically introduced at the ortho position to the hydroxyl group, which is activated towards electrophilic substitution.
Pyrimidine analogues are another important class of heterocyclic compounds with diverse biological activities. derpharmachemica.comsemanticscholar.org A common route to pyrimidines involves the cyclization of chalcones with urea (B33335), thiourea, or guanidine (B92328). To synthesize pyrimidine analogues of this compound, a chalcone (B49325) precursor is first required. This can be prepared by the Claisen-Schmidt condensation of an acetylated derivative of this compound with an aromatic aldehyde. derpharmachemica.comijres.org The resulting chalcone can then be cyclized with guanidine hydrochloride in the presence of a base, such as potassium hydroxide, in ethanol to yield the corresponding 2-aminopyrimidine (B69317) derivative. derpharmachemica.com
Oxadiazole and Azo Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are known to exhibit a wide range of pharmacological activities. ijper.orgnih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. To prepare oxadiazole derivatives of this compound, the phenolic hydroxyl group can be first converted to a carboxylic acid hydrazide. This can be achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. The resulting hydrazide is then acylated with an appropriate acyl chloride, and the subsequent diacylhydrazine is cyclized using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the desired 1,3,4-oxadiazole. organic-chemistry.org
Azo derivatives, characterized by the -N=N- functional group, are widely used as dyes and have also been investigated for their biological properties. The synthesis of azo derivatives of this compound can be accomplished through an azo coupling reaction. cuhk.edu.hk This involves the reaction of a diazonium salt with an activated aromatic compound. In this case, this compound acts as the coupling component. The diazonium salt is typically prepared by treating an aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). cuhk.edu.hkyoutube.com The resulting diazonium salt solution is then added to a solution of this compound in an alkaline medium to facilitate the electrophilic aromatic substitution, leading to the formation of the azo dye.
Phosphazene Derivatives of Phenols
Phosphazenes are a class of compounds containing a phosphorus-nitrogen backbone. The most common are the cyclic trimers, hexachlorocyclotriphosphazene (N₃P₃Cl₆), which can serve as a scaffold for the synthesis of a variety of derivatives by replacing the chlorine atoms with organic nucleophiles. nih.gov Phenols, in the presence of a base, can act as nucleophiles and displace the chlorine atoms on the phosphazene ring.
The synthesis of phosphazene derivatives of this compound involves the reaction of hexachlorocyclotriphosphazene with the sodium salt of this compound. The phenoxide is typically generated in situ by treating the phenol with a base such as sodium hydride or potassium carbonate in a suitable solvent like THF or acetone. google.com The degree of substitution can be controlled by the stoichiometry of the reactants. The resulting organophosphazene derivatives can have one or more 4-benzyl-2-methylphenoxy groups attached to the phosphazene ring.
Structure-Reactivity and Structure-Property Relationships in Derivatives
The chemical and physical properties, as well as the biological activity of the derivatives of this compound, are intrinsically linked to their molecular structure. Understanding the structure-reactivity and structure-property relationships is crucial for the rational design of new compounds with desired characteristics.
The introduction of different functional groups onto the this compound scaffold significantly alters its electronic and steric properties, which in turn influences its reactivity. For instance, the conversion of the phenolic hydroxyl group to a benzyl ether removes the acidic proton and introduces a bulky, non-polar group. This modification would be expected to decrease the compound's polarity and its ability to act as a hydrogen bond donor, thereby affecting its solubility and interactions with biological targets.
In the case of Schiff base analogues, the imine nitrogen introduces a basic site and a potential coordination site for metal ions. The nature of the substituent on the imine nitrogen can further modulate the electronic properties of the molecule. Electron-donating groups would increase the electron density on the imine nitrogen, enhancing its basicity and coordination ability, while electron-withdrawing groups would have the opposite effect. The formation of metal complexes with these Schiff bases introduces a new dimension to their properties, with the choice of the metal ion influencing the geometry, stability, and potential catalytic or biological activity of the complex.
The incorporation of heterocyclic rings, such as pyrimidine and oxadiazole, into the this compound structure can lead to significant changes in its biological activity. These heterocyclic moieties can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The specific nature and arrangement of these rings can lead to selective interactions with different biological targets.
For azo derivatives, the -N=N- group acts as a chromophore, imparting color to the molecule. The electronic properties of the substituents on the aromatic rings flanking the azo group can influence the wavelength of maximum absorption and thus the color of the compound. Furthermore, the planarity and extended conjugation of the azo derivatives can facilitate intercalation with DNA, a property that has been explored in the design of certain therapeutic agents.
The phosphazene derivatives offer the potential for creating materials with enhanced thermal stability and flame retardancy. The phosphorus-nitrogen backbone is inherently more stable to thermal degradation than many carbon-based polymers. The attachment of the bulky 4-benzyl-2-methylphenoxy groups can further enhance the thermal stability and influence the solubility and processing characteristics of the resulting materials.
Advanced Applications of Synthesized Derivatives in Chemical Science and Technology (Non-Clinical)
Derivatives of this compound are gaining attention for their versatile applications in various fields of chemical science and technology. The unique combination of a sterically hindered phenolic hydroxyl group and a reactive benzyl moiety allows for the synthesis of a wide range of functional molecules. These derivatives are being explored for their potential in metal extraction, polymer stabilization, and the synthesis of high-performance materials.
The separation and purification of alkali metals like rubidium are crucial for various high-tech applications. Derivatives of this compound have been investigated as effective extractants in solvent extraction processes for the selective separation of rubidium from other alkali metals, particularly potassium, with which it often coexists in brines and minerals.
The extraction efficiency of these phenolic compounds is attributed to the formation of stable complexes with the metal ions. The steric hindrance provided by the benzyl and methyl groups on the phenol ring plays a significant role in the selectivity of the extraction process. By modifying the substituents on the aromatic rings, it is possible to fine-tune the selectivity and extraction capacity of these compounds. For instance, the introduction of an ethyl group in the para position to the hydroxyl group, as in 4-ethyl-2-(α-methylbenzyl)phenol, has been shown to reduce steric hindrance compared to a tert-butyl group, thereby improving the reaction efficiency with rubidium.
Research has demonstrated that newly synthesized extractants can achieve high separation coefficients for rubidium and potassium. For example, 4-ethyl-2-(α-methylbenzyl)phenol has shown excellent separation performance, with a minimum separation coefficient of 15 or more for rubidium and potassium in brine with a high potassium-to-rubidium ratio. Under optimized conditions, a single-stage extraction rate for rubidium can reach over 76.0%, with a separation coefficient exceeding 26.
Table 1: Performance of 4-ethyl-2-(α-methylbenzyl)phenol in Rubidium Extraction
| Parameter | Value |
| Extractant Concentration | 0.8 mol/L |
| Aqueous Phase Alkalinity | 0.5 mol/L Sodium Hydroxide |
| Extraction Time | 3 minutes |
| Single-Stage Rubidium Extraction Rate | > 76.0% |
| Rubidium-Potassium Separation Coefficient | > 26 |
| Extraction Rate After Repeated Use | > 73% |
| Separation Coefficient After Repeated Use | > 23 |
The degradation of polymers and coatings upon exposure to ultraviolet (UV) radiation is a significant concern that limits their service life. UV absorbers are additives that protect materials by absorbing harmful UV radiation and dissipating it as thermal energy. Phenolic compounds, particularly those with a benzotriazole (B28993) moiety, are a well-established class of UV stabilizers.
Derivatives of this compound can be functionalized to act as effective UV absorbers. The phenolic hydroxyl group is a key feature for their UV absorbing properties. By introducing chromophoric groups, such as benzotriazole, into the molecular structure of this compound derivatives, it is possible to create potent UV stabilizers. These compounds can offer broad-spectrum UV protection, covering both UV-A and UV-B regions.
For example, 2-(2H-benzotriazol-2-yl)-4-methylphenol is a known UV absorber used in various polymers. uleth.ca The photostability of these compounds is crucial for long-term protection. Benzotriazole-based UV absorbers derived from substituted phenols like p-cresol (B1678582) are noted for their high efficacy and photostability, which helps in preventing discoloration and maintaining the integrity of the material. ci.guide The synthesis of novel UV absorbers, such as (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, demonstrates the ongoing research in developing phenol-based derivatives with enhanced UV absorption capabilities for applications in plastics, paints, and inks. hpu2.edu.vn
Table 2: Characteristics of a Synthesized Phenol-Based UV Absorber
| Compound | UV Absorption Range | Maximum Absorption (λmax) | Potential Applications |
| (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol | 240 nm - 390 nm | 350 nm | Greenhouse covering plastic, paint and ink systems hpu2.edu.vn |
The term "fine chemicals" refers to pure, single chemical substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and specialty polymers. europa.eu this compound and its derivatives serve as valuable precursors for the synthesis of a range of fine chemicals due to the reactivity of the phenolic hydroxyl group, the aromatic rings, and the benzylic protons.
The synthesis of more complex molecules can be achieved through various reactions such as etherification, esterification, and electrophilic substitution on the aromatic rings. For instance, the reaction of benzylphenols can lead to the formation of intermediates for antioxidants, which are crucial additives in the rubber and plastics industries. google.com The synthesis of 4-methoxy-2-methyl benzyl cyanide from 3,4-dimethylphenol (B119073) showcases a multi-step process to create a valuable pharmaceutical intermediate, highlighting the potential of substituted phenols as starting materials in the synthesis of fine chemicals. patsnap.com
Furthermore, derivatives of this compound can be used to create specialty polymers. For example, polymerization of functionalized benzyl methacrylate (B99206) can lead to the formation of diblock copolymers with specific self-assembly properties. manchester.ac.uk The versatility of these compounds allows for the design and synthesis of molecules with tailored properties for specific industrial applications.
Corrosion of metals is a significant issue in many industries, leading to substantial economic losses. The use of organic corrosion inhibitors is a common practice to protect metallic surfaces from corrosive environments. Phenolic compounds and their derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys.
The mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (like oxygen in the hydroxyl group) and the d-orbitals of the metal atoms.
The efficiency of phenolic compounds as corrosion inhibitors is influenced by their molecular structure, including the presence of functional groups, electron density at the donor atom, and steric factors. The aromatic ring allows for π-π interactions with the metal surface, further strengthening the adsorbed protective layer. Studies on various phenolic derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process.
Organic semiconducting materials are of great interest for their potential applications in electronic and optoelectronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and properties of the organic materials used.
Aromatic compounds with extended π-conjugated systems are the building blocks for most organic semiconductors. While direct applications of this compound in this field are not widely reported, its derivatives can be envisioned as components of larger, more complex molecules with semiconducting properties. The phenyl and benzyl groups in the structure provide a basis for creating extended π-conjugated systems through further chemical modifications.
For instance, functionalized phenols can be incorporated into larger molecular architectures, such as benzimidazoles, which have shown n-type semiconducting behavior. elsevierpure.comresearchgate.net The delocalized electrons in phenyl groups can contribute to conductivity and charge transfer in organic semiconductors. The ability to tune the electronic properties of these molecules by introducing different substituents makes them attractive for research in the field of organic electronics.
Thermosetting resins are polymers that, once cured, become irreversibly rigid and cannot be remelted. They are known for their excellent thermal stability, chemical resistance, and mechanical properties. Benzoxazines are a class of thermosetting phenolic resins that have gained significant attention due to their unique properties, such as near-zero shrinkage upon curing, low water absorption, and high glass transition temperatures. metu.edu.tr
The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. nih.govacs.org this compound, with its reactive phenolic hydroxyl group and an available ortho position, can be used as the phenolic component in the synthesis of benzoxazine monomers. The presence of the benzyl and methyl groups can influence the properties of the resulting polybenzoxazine, such as its thermal stability and processability.
The polymerization of benzoxazine monomers occurs through a thermally activated ring-opening polymerization (ROP) of the oxazine (B8389632) ring, which does not produce any volatile byproducts. nih.gov This leads to a highly cross-linked polymer network with excellent dimensional stability. By carefully selecting the starting phenol, amine, and other additives, it is possible to tailor the properties of the final polybenzoxazine material for a wide range of applications, including high-performance composites, adhesives, and coatings. metu.edu.trresearchgate.net
Table 3: Curing Temperatures of Bio-based Benzoxazines
| Benzoxazine Monomer (Phenolic Source) | Curing Temperature (°C) |
| Vanillin-based (Van-JD) | 207.1 nih.gov |
| Thymol-based (Thy-JD) | 262.5 nih.gov |
| Carvacrol-based (Car-JD) | 256.1 nih.gov |
Catalysis and Reaction Engineering Research Involving 4 Benzyl 2 Methylphenol
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely investigated for reactions involving 4-Benzyl-2-methylphenol due to their ease of separation and potential for reuse.
Solid acid catalysts are crucial for Friedel-Crafts alkylation reactions, a common method for synthesizing substituted phenols like this compound. These catalysts offer a safer and more environmentally friendly alternative to traditional homogeneous acid catalysts.
Fe-Al-MCM-41: The mesoporous molecular sieve Fe-Al-MCM-41 has been successfully employed as a catalyst for the synthesis of a related compound, 4-methyl-2-(α-methyl benzyl) phenol (B47542), through the Friedel-Crafts alkylation of p-cresol (B1678582) with styrene (B11656). arkat-usa.org The incorporation of iron and aluminum into the MCM-41 framework creates active acid sites that facilitate the alkylation process. Research has shown that under optimized conditions, this catalyst can achieve high conversion of the alkylating agent and high selectivity towards the desired product. The catalytic performance is influenced by reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of 4-methyl-2-(α-methyl benzyl) phenol, a styrene conversion of approximately 81.2% with a target product yield of 74.6% and selectivity of 95.7% has been reported. arkat-usa.org
Amberlyst 15: Amberlyst 15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, is a versatile and commercially available solid acid catalyst. arkat-usa.org It is known to effectively catalyze the alkylation of phenols with various alkylating agents, including olefins and alcohols. arkat-usa.orgresearchgate.netacs.orgepa.gov The mechanism typically involves the protonation of the alkylating agent by the sulfonic acid groups of the resin, followed by the electrophilic attack on the electron-rich phenolic ring. While direct studies on the use of Amberlyst 15 for the synthesis of this compound are not extensively documented in the provided results, its proven efficacy in the alkylation of other phenols suggests its high potential for this application. arkat-usa.orgresearchgate.netacs.org For example, it has been used in the alkylation of phenols with branched alkenes, where it was observed that tert-alkylphenols could rearrange to more stable sec-alkylphenols at higher temperatures. epa.gov This highlights the catalyst's ability to promote not only alkylation but also subsequent isomerization reactions. The catalyst is also noted for its reusability and operational simplicity. researchgate.netmdpi.com
Table 1: Performance of Solid Acid Catalysts in Phenol Alkylation
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Fe-Al-MCM-41 | p-Cresol, Styrene | 4-methyl-2-(α-methyl benzyl) phenol | 81.2 | 95.7 | arkat-usa.org |
| Amberlyst 15 | Phenol, Olefins | Alkylated Phenols | Good to High Yields | Varies | arkat-usa.orgresearchgate.net |
| Amberlyst 15 | Phenol, Isoprene | 2,2-dimethylchromans | Improved Yields | Good Positional Selectivity | mdpi.comscispace.com |
Transition metal oxides and hydroxides, particularly in the form of nanoparticles, are investigated for their catalytic activity in oxidation reactions. Cobalt-based catalysts, for instance, have shown promise in the oxidation of phenolic compounds.
Cobalt-based Catalysts for Oxidation: Cobalt(II) ion-modified silica (B1680970) has been studied as a catalyst for the oxidation of various phenols to their corresponding p-benzoquinones using dissolved oxygen in organic solvents. rsc.org This approach offers the advantage of catalyst stability and easy separation. While specific studies on this compound are not detailed, the general mechanism suggests that the cobalt ions bonded to the silica surface likely follow reaction pathways similar to homogeneous cobalt complex catalysts. rsc.org Furthermore, magnetic composites of Fe3O4/carbon sphere/cobalt have been developed for the catalytic oxidation of phenol, demonstrating high activity in activating Oxone to generate sulfate (B86663) radicals for phenol degradation. capes.gov.br These findings suggest the potential of cobalt-based nanoparticle catalysts for the oxidative transformation of this compound.
Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived compounds by removing oxygen. Unsupported metal catalysts, including phosphides, sulfides, and oxides, are explored for the HDO of phenolic compounds.
The HDO of phenolic compounds like this compound can proceed through two main pathways: direct deoxygenation (DDO), which cleaves the C-O bond directly, and hydrogenation (HYD), where the aromatic ring is first hydrogenated, followed by dehydration. The choice of catalyst plays a crucial role in determining the dominant reaction pathway and the final product distribution.
Unsupported molybdenum-based catalysts have been extensively studied for the HDO of 4-methylphenol, a model compound for lignin-derived phenols. The catalytic activity for the HDO of 4-methylphenol was found to decrease in the order MoP > MoS₂ > MoO₂ > MoO₃. The MoP catalyst also exhibited the highest selectivity towards hydrogenated products. researchgate.net This suggests that metal phosphides could be effective for the HDO of this compound, potentially favoring the hydrogenation pathway. The hydrodeoxygenation of various phenolic compounds over different supported and unsupported catalysts is a broad area of research, with the goal of producing valuable cycloalkanes. researchgate.netrsc.orgmdpi.comresearchgate.net
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity but often poses challenges in catalyst separation and recycling.
In some catalytic systems, phenolic compounds themselves can act as ligands, coordinating with a metal center to form an active catalytic species. While specific examples of this compound serving as a catalytic ligand are not prominent in the provided search results, the general principle of phenols coordinating to metal centers is well-established in coordination chemistry and catalysis. The hydroxyl group of the phenol can deprotonate to form a phenoxide, which is a strong σ-donor and can effectively bind to a variety of metal ions. This interaction can modify the electronic and steric properties of the metal center, thereby influencing its catalytic activity in various organic transformations.
Photocatalysis
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. This field has seen growing interest for its potential in green chemistry.
Research into the photocatalytic reactions of compounds similar to this compound provides insights into its potential reactivity under photocatalytic conditions. For instance, the photocatalytic dehydroformylation of benzyl (B1604629) alcohols to arenes has been demonstrated using a cooperative hydrogen atom transfer (HAT)-cobalt system. uni-regensburg.dechemistryviews.org This process involves the initial dehydrogenation of the benzyl alcohol to the corresponding aldehyde, followed by decarbonylation. uni-regensburg.de Given the presence of a benzylic C-H bond in this compound, it is plausible that it could undergo similar photocatalytic transformations.
Furthermore, the photocatalytic oxidation of benzyl alcohol to benzaldehyde (B42025) has been studied using modified TiO₂ photocatalysts. rsc.org The surface modification of TiO₂ with transition metal clusters was found to significantly enhance the photocatalytic activity. rsc.org This suggests that this compound could also be a substrate for selective photocatalytic oxidation, potentially targeting the benzylic position or the phenolic ring, depending on the catalyst and reaction conditions.
Metal-Free Photoredox Catalysis in Cascade Annulation
Metal-free photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. nih.gov This approach utilizes organic dyes or other non-metallic species that, upon visible light irradiation, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov These intermediates can then participate in a variety of chemical transformations, including cascade annulation reactions for the formation of intricate cyclic systems.
While the direct synthesis of this compound using a metal-free photoredox-catalyzed cascade annulation has not been extensively documented in dedicated studies, the principles of this methodology suggest its potential applicability. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a highly efficient means of building molecular complexity. thieme-connect.com The formation of the benzylated phenol structure could hypothetically be achieved through a photocatalytic cascade involving the coupling of a cresol-derived radical and a benzyl radical, or through an intramolecular cyclization of a suitably designed precursor.
Research in the broader field has demonstrated the viability of metal-free photocatalysis for C-C bond formation and the synthesis of substituted phenols. acs.orgfigshare.comacs.org For instance, trisubstituted phenols have been shown to act as robust and recyclable organic photoredox catalysts themselves in reactions like the iodosulfonylation of olefins. acs.org Furthermore, metal-free systems have been developed for the synthesis of various phenol derivatives through the hydroxylation of aryl boronic acids, showcasing the versatility of these methods. researchgate.net The application of these principles to a targeted synthesis of this compound represents a promising avenue for future research, offering a potentially greener and more efficient synthetic route.
Reaction Kinetics and Process Modeling
Understanding the kinetics and developing mathematical models are crucial for optimizing the production of this compound, particularly from renewable resources like lignin (B12514952).
Kinetic Studies for Depolymerization Processes (e.g., Lignin)
The production of this compound, also referred to as 2-(hydroxybenzyl)-4-methylphenol (BMP), from the depolymerization of lignin is a significant area of research in biorefining. figshare.com Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. nih.govmdpi.com
A key study investigated the selective production of BMP from organosolv lignin in a mixture of supercritical water and p-cresol. figshare.com This process aims to break down the lignin polymer into smaller, valuable phenolic compounds. To understand and optimize this complex reaction, researchers evaluated the reaction rate constants for the depolymerization of lignin and the formation and decomposition of BMP using Monte Carlo simulations. figshare.com The kinetic analysis provided insights into the reaction mechanism, explaining how the specific solvent mixture helps to suppress the formation of undesirable char and promotes the formation of BMP. figshare.com
The study proposed a reaction scheme and determined the rate constants for key steps, which are essential for understanding the process dynamics.
Table 1: Key Reaction Steps and Conditions for BMP Production from Lignin
| Parameter | Description | Reference |
|---|---|---|
| Raw Material | Organosolv Lignin | figshare.com |
| Primary Product | 2-(hydroxybenzyl)-4-methylphenol (BMP) | figshare.com |
| Reaction Medium | Supercritical water and p-cresol | figshare.com |
| Kinetic Modeling | Monte Carlo Simulation | figshare.com |
| Key Findings | Rate constants for lignin depolymerization, BMP formation, and BMP decomposition were evaluated. The solvent system was found to suppress char formation. | figshare.com |
This table summarizes the central aspects of the kinetic study on producing this compound from lignin.
Mathematical Models for Process Optimization and Yield Prediction
The kinetic data derived from studies on lignin depolymerization are fundamental for the development of mathematical models aimed at process optimization and yield prediction. figshare.com Such models are critical for designing and scaling up industrial processes to achieve the highest possible yield of this compound efficiently and economically. figshare.com
A mathematical model for a chemical process is essentially a set of equations that describe the system's behavior. nih.gov For the production of BMP from lignin, a model would typically incorporate the reaction rate constants, concentrations of reactants and products, temperature, pressure, and flow rates. By simulating the process using this model, engineers can predict the outcome of the reaction under different operating conditions without the need for extensive and costly experimentation.
For the benzylation of m-cresol (B1676322) with benzyl alcohol, a related process, a mathematical model was developed using a statistical experimental design to optimize conditions. mdpi.com This model considered variables such as reaction temperature, the molar ratio of reactants, and the amount of catalyst. The goal was to maximize the percentage yield of the benzylated cresol (B1669610) product. A similar approach can be applied to the lignin depolymerization process.
Table 2: Parameters for a Predictive Model for this compound Production
| Model Input Parameter | Influence on Process | Rationale for Inclusion | Potential Optimization Goal |
|---|---|---|---|
| Temperature | Affects reaction rates of both desired and side reactions. | To find the optimal balance between reaction speed and selectivity. | Maximize Yield |
| Pressure | Influences solvent properties (e.g., in supercritical fluids). | To maintain the solvent in the desired state for optimal reactivity. | Enhance Selectivity |
| Reactant Concentration | Dictates the rate of reaction according to the law of mass action. | To ensure efficient conversion of the lignin substrate. | Maximize Yield |
| Catalyst Loading | Increases the rate of specific reaction pathways. | To accelerate the formation of the target product over side reactions. | Improve Rate & Selectivity |
| Residence Time | Determines the extent of reaction. | To allow for sufficient conversion without promoting product degradation. | Maximize Yield |
This interactive table outlines the crucial parameters that would be integrated into a mathematical model for optimizing the production of this compound.
By utilizing such mathematical models, researchers can simulate various scenarios to identify the optimal set of conditions that lead to the highest yield and purity of this compound, thereby facilitating the transition from laboratory-scale research to industrial-scale production. figshare.comresearchgate.net
Biotransformation and Chemical Degradation Pathways of Phenolic Compounds
Enzymatic Transformations
The enzymatic modification of phenolic compounds is a key area of research, with applications ranging from bioremediation to the synthesis of fine chemicals. Enzymes offer high specificity and can catalyze reactions under mild conditions.
Cytochrome P450-Mediated Oxidation Pathways (e.g., Aromatic Ring and Methyl Group Oxidation)
Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotic and endogenous compounds. nih.gov In humans, P450 enzymes are responsible for the majority of metabolic activation of chemicals to toxic metabolites. nih.gov Six P450 isoforms (1A1, 1A2, 1B1, 2A6, 2E1, and 3A4) are accountable for a significant portion of these activation reactions. nih.gov
For phenolic compounds, P450-mediated oxidation can occur at several positions on the molecule. In the case of 4-Benzyl-2-methylphenol, two primary sites for oxidation are the aromatic rings and the methyl group.
Aromatic Ring Oxidation: P450 enzymes can hydroxylate the aromatic rings of this compound. This can lead to the formation of catechol or hydroquinone (B1673460) derivatives. For example, toluene (B28343) monooxygenases have been shown to catalyze successive hydroxylations of benzene (B151609) to phenol (B47542), then to catechol, and further to 1,2,3-trihydroxybenzene. nih.govresearchgate.net A similar process could occur on either the substituted phenol ring or the benzyl (B1604629) ring of this compound.
Methyl Group Oxidation: The methyl group on the phenolic ring is also a target for P450-mediated oxidation. This process typically proceeds through a series of oxidation steps, converting the methyl group to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid. This pathway has been observed in the metabolism of p-cresol (B1678582) (4-methylphenol). acs.org
The specific P450 isoforms involved in the metabolism of this compound have not been identified. However, based on studies with other phenolic compounds, it is likely that multiple P450 enzymes could contribute to its metabolism. For instance, CYP1A2 has been identified as the primary enzyme for the hepatic metabolism of 4-methylaminoantipyrine, a metabolite of metamizole. nih.gov
Table 1: Potential Cytochrome P450-Mediated Oxidation Products of this compound
| Starting Compound | Oxidation Site | Potential Product(s) |
| This compound | Aromatic Ring (Phenolic) | 4-Benzyl-2-methyl-benzene-1,x-diol |
| This compound | Aromatic Ring (Benzyl) | 4-(Hydroxybenzyl)-2-methylphenol |
| This compound | Methyl Group | 4-Benzyl-2-(hydroxymethyl)phenol |
| 4-Benzyl-2-(hydroxymethyl)phenol | Hydroxymethyl Group | 4-Benzyl-2-formylphenol |
| 4-Benzyl-2-formylphenol | Formyl Group | 4-Benzyl-2-carboxyphenol |
Enzyme Cascade Systems for Targeted Chemical Synthesis
Enzyme cascade reactions, which involve multiple enzymes acting sequentially in a one-pot synthesis, are gaining importance for the production of complex molecules. nih.gov These systems can overcome challenges such as unfavorable reaction equilibria and the instability of intermediates. nih.gov
While no specific enzyme cascade systems have been reported for the synthesis of this compound, the principles of cascade reactions can be applied to its potential production or modification. For instance, a cascade could be designed to first produce a precursor molecule, which is then benzylated by a specific enzyme to form the final product. The use of cascade systems is attractive for creating more sustainable and efficient chemical processes. nih.gov
Microbial Biotransformation Processes for Structural Modification
Microorganisms possess a diverse array of enzymes capable of transforming a wide range of organic compounds, including phenols. Microbial biotransformation can be a powerful tool for structural modification and degradation of environmental pollutants.
Studies on related compounds provide insights into the potential microbial degradation of this compound. For example, a Gram-negative bacterial strain isolated from activated sludge has been shown to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage pathway. nih.gov This pathway involves the enzymatic cleavage of the aromatic ring. Similarly, various bacteria have been identified that can degrade the herbicide 2,4-dichlorophenoxyacetic acid. nih.gov
The microbial degradation of organophosphorus compounds, which often involves hydrolysis, is another area of extensive research. oup.com While structurally different, this demonstrates the broad capabilities of microbes to break down complex organic molecules. The specific microbial pathways for this compound have yet to be elucidated, but it is plausible that bacteria and fungi exist that can utilize it as a carbon source, likely initiating the degradation through hydroxylation and ring cleavage mechanisms similar to those observed for other phenolic compounds.
Chemical Degradation in Environmental Systems
The fate of chemicals in the environment is determined by a combination of biological and abiotic processes. Understanding the chemical degradation of this compound is crucial for assessing its environmental persistence.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of a compound refers to its resistance to reaction with water. For this compound, the ether linkage is not present, which is a common site for hydrolysis in other aromatic compounds. The primary bonds are carbon-carbon and carbon-oxygen (in the hydroxyl group), which are generally stable to hydrolysis under typical environmental pH conditions.
However, under more extreme conditions, such as in supercritical water, degradation can occur. Studies on the hydrolysis of phenyl- and benzyl-4-nitrophenylsulfamate esters have shown that the mechanism of hydrolysis is dependent on the pH. rsc.org While not directly analogous, these studies highlight the importance of the chemical environment in determining degradation pathways.
Recovery of Phenolic Compounds from Biomass Depolymerization (e.g., Lignin)
Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer of phenolic units. The depolymerization of lignin to produce valuable aromatic chemicals is a key goal of biorefineries.
Research has demonstrated the potential to recover phenolic compounds from lignin that are structurally related to this compound. In one study, the chemical conversion of organosolv lignin in a mixture of supercritical water and p-cresol yielded 2-(hydroxybenzyl)-4-methylphenol as a major product. acs.org This process involves the depolymerization of lignin into reactive intermediates that are then stabilized by reacting with p-cresol. acs.org This highlights a potential route for the synthesis of benzyl-methylphenol derivatives from renewable resources.
Furthermore, a phenol-assisted depolymerization (PAD) process has been developed to selectively cleave methylene (B1212753) linkages in condensed lignins, leading to the production of lignin monomers and bisphenols. bohrium.com Base-catalyzed depolymerization of lignin using heterogeneous catalysts has also been investigated to produce monomeric and oligomeric oxygenated species. nrel.gov These approaches could potentially be adapted to target the production of this compound from lignin feedstocks.
Table 2: Lignin Depolymerization Strategies and Potential Products
| Depolymerization Method | Key Features | Potential Relevance to this compound |
| Supercritical Water with p-Cresol | Depolymerization of organosolv lignin to produce 2-(hydroxybenzyl)-4-methylphenol. acs.org | Demonstrates the feasibility of producing benzyl-methylphenol structures from lignin. |
| Phenol-Assisted Depolymerization (PAD) | Selective cleavage of methylene linkages in condensed lignins. bohrium.com | Could potentially be tailored to produce specific benzylated phenols. |
| Base-Catalyzed Depolymerization | Use of heterogeneous catalysts to break down lignin into monomeric and oligomeric phenols. nrel.gov | A potential route for the production of a range of phenolic compounds, including precursors to this compound. |
Concluding Remarks and Future Research Perspectives
Emerging Trends in the Chemistry of Benzylphenols
The field of benzylphenol chemistry is currently driven by a confluence of factors, including the demand for high-performance materials, the need for more efficient chemical processes, and a growing emphasis on sustainability. One of the most significant emerging trends is the development of novel and innovative applications for benzylphenol derivatives. Beyond their traditional use as antioxidants and intermediates, researchers are exploring their role as building blocks for advanced polymers and specialty chemicals. There is a notable trend towards incorporating benzylphenol moieties into polymer backbones to enhance thermal stability and confer specific functionalities.
Another key trend is the increasing focus on "green chemistry" principles in the synthesis of benzylphenols. jddhs.comjddhs.com This involves a shift away from hazardous reagents and corrosive catalysts, such as traditional Lewis acids used in Friedel-Crafts reactions, towards more environmentally benign alternatives. acgpubs.org The use of solid acid catalysts, such as zeolites and functionalized porous polymers, is gaining traction as they are often cheaper, recyclable, have a large surface area, and exhibit good thermal stability. acgpubs.orgrsc.org Furthermore, the use of safer alkylating agents, like benzyl (B1604629) alcohol, is preferred over benzyl halides to create more eco-friendly processes. acgpubs.org The development of catalytic systems that can be reused for multiple cycles without a significant drop in activity is a central goal in this area.
Challenges and Opportunities in Synthesis and Novel Applications
This challenge, however, creates a substantial opportunity for the development of highly selective catalytic systems. Research is increasingly focused on designing catalysts that can sterically or electronically favor substitution at a specific position on the phenol (B47542) ring. For instance, the use of bulky catalysts or specific directing groups on the phenol substrate can enhance the formation of a single desired isomer. rsc.org Another major opportunity lies in the exploration of green and sustainable synthetic routes. wjpmr.com This includes solvent-free reaction conditions and the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and environmental impact. jddhs.comresearchgate.net
In terms of applications, while benzylphenols are established as intermediates, there is a vast, largely untapped opportunity to explore their potential in new areas. Their inherent phenolic structure provides antioxidant properties, which could be leveraged in the design of novel stabilizing agents for polymers and other organic materials. Furthermore, the derivatization of the hydroxyl group and the aromatic rings opens up possibilities for creating a wide array of new molecules with unique electronic, optical, or biological properties, paving the way for novel applications in pharmaceuticals, electronics, and functional materials.
Prospects for Rational Design of Advanced Materials and Catalytic Systems
The future of benzylphenol chemistry lies in the move away from serendipitous discovery towards the rational design of molecules and materials with predetermined properties and functions. This forward-looking approach leverages a deep understanding of structure-property relationships to create bespoke chemical systems for specific applications.
In the realm of advanced materials, the principles of rational design can be applied to create novel polymers incorporating 4-Benzyl-2-methylphenol or its derivatives as monomers. By carefully selecting substituents on the benzyl or phenol rings, it is possible to fine-tune properties such as glass transition temperature, solubility, and antioxidant capacity. nih.gov For example, the intentional design of polymers with benzylphenol side chains can lead to materials with enhanced performance for use in demanding environments. Recent work in designing functional polymers for applications like high-performance batteries demonstrates how specific phenolic structures (naphthol groups) can be rationally incorporated to create cathodes with superior stability and redox kinetics. ewha.ac.krresearchgate.net This design-led approach allows for the creation of materials tailored for specific technological needs.
Similarly, in catalysis, the benzylphenol scaffold offers a versatile platform for the rational design of new ligands for transition metal catalysts. The hydroxyl group and the aromatic rings can be functionalized to create specific coordination environments around a metal center. This allows for the precise control of the catalyst's activity and selectivity in a wide range of chemical transformations. By modifying the steric and electronic properties of the ligand, it is possible to design catalysts that can, for example, overcome the regioselectivity challenges in Friedel-Crafts reactions or enable entirely new types of chemical transformations. nih.gov The development of such purpose-built catalytic systems is a key prospect for advancing chemical synthesis, making it more efficient, selective, and sustainable.
Interactive Data Table: Comparison of Catalytic Systems for Phenol Alkylation
The following table compares different catalytic systems used for the alkylation of phenols, highlighting the move towards more sustainable and selective options.
| Catalyst System | Alkylating Agent | Key Advantages | Challenges | Reference |
| Homogeneous Lewis Acids (e.g., AlCl₃) | Benzyl Halides | High reactivity | Corrosive, stoichiometric amounts needed, waste generation, low selectivity | nih.gov |
| Heterogeneous Solid Acids (e.g., Zeolites) | Benzyl Alcohol / Alkenes | Reusable, non-corrosive, environmentally benign | Can require high temperatures, potential for catalyst deactivation | rsc.org |
| Brønsted-Lewis Acidic Catalysts | Benzyl Alcohol | High activity, potential for high selectivity | Self-condensation of benzyl alcohol can be a side reaction | acgpubs.org |
| Photoredox/Nickel Dual Catalysis | Alkylsilicates | Couples phenol derivatives (pseudo-halides), mild conditions | Requires specific ligands and light source, substrate scope can be limited | acs.org |
| Enzyme Catalysis (e.g., Peroxidases) | Phenolic Monomers | Environmentally friendly, high specificity | Limited to specific substrates, stability of enzymes can be an issue | nih.gov |
Q & A
Basic: What are the primary analytical methods for identifying and characterizing 4-Benzyl-2-methylphenol in research settings?
To confirm the identity and purity of this compound (CAS 716-96-1), researchers commonly employ:
- Chromatography : Reverse-phase HPLC or GC-MS to assess purity and separate impurities. For example, methods used for structurally similar benzophenones (e.g., BP1, BP3) in analytical chemistry studies .
- Spectroscopy : FTIR and FT-Raman spectroscopy to analyze functional groups (e.g., phenolic -OH, benzyl C-H stretching) and compare with reference spectra .
- Mass Spectrometry : High-resolution MS (HRMS) for precise molecular weight confirmation and fragmentation pattern analysis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Storage : Store in sealed, original containers in cool, ventilated areas away from ignition sources, following guidelines for phenolic compounds .
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance per EN374 standards), sealed goggles, and lab coats. Respiratory protection (e.g., FFP2 masks) is required for prolonged exposure .
- First Aid : Immediate flushing of eyes/skin with water for 15+ minutes and medical consultation for ingestion or significant exposure .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological considerations:
- Reagent Selection : Use Friedel-Crafts alkylation with benzyl chloride and 2-methylphenol, optimizing catalyst (e.g., AlCl₃) concentration and reaction time .
- Purification : Recrystallization from ethanol or column chromatography to remove byproducts like unreacted benzyl halides .
- Monitoring : In-situ FTIR to track reaction progress and avoid over-alkylation .
Advanced: How should researchers address discrepancies in spectroscopic data (e.g., FTIR vs. NMR) for this compound?
Contradictions often arise from sample preparation or instrumental variability. Mitigation strategies:
- Cross-Validation : Compare spectra with authentic standards (if available) or computational predictions (e.g., DFT-simulated IR/NMR) .
- Sample Purity : Re-purify via preparative HPLC to eliminate contaminants affecting spectral peaks .
- Collaborative Analysis : Replicate results across multiple labs or instruments to rule out systematic errors .
Advanced: What methodologies are recommended for assessing the biological activity of this compound in vitro?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria, referencing protocols for phenolic analogs .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) with dose-response curves (1–100 µM) .
- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorescence-based) to evaluate interactions with targets like tyrosinase or cytochrome P450 .
Advanced: How does the stability of this compound vary under different experimental conditions (e.g., pH, light)?
- Photostability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- pH Sensitivity : Incubate in buffers (pH 3–10) and monitor hydrolysis via HPLC retention time shifts .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures and storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
